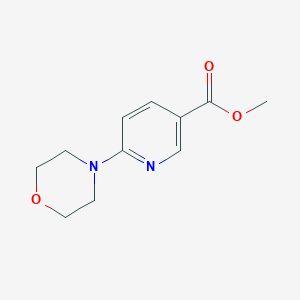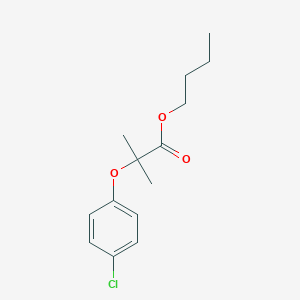
Butyl 2-(4-chloro-2-methylphenoxy)propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 2-(4-chloro-2-methylphenoxy)propionate, also known as butyl 4-chloro-2-methylphenoxyacetate, is a chemical compound that belongs to the class of chlorophenoxy herbicides. It is commonly used as a selective herbicide for controlling broad-leaved weeds in crops such as soybeans, cotton, and maize.
Mecanismo De Acción
The mechanism of action of Butyl 2-(4-chloro-2-methylphenoxy)propionate 2-(4-chloro-2-methylphenoxy)propionate involves the inhibition of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. The inhibition of ALS leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant.
Efectos Bioquímicos Y Fisiológicos
Butyl 2-(4-chloro-2-methylphenoxy)propionate has been shown to have minimal toxicity to mammals, birds, and fish. However, it can be toxic to aquatic invertebrates and honeybees. It has also been reported to cause eye and skin irritation in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Butyl 2-(4-chloro-2-methylphenoxy)propionate 2-(4-chloro-2-methylphenoxy)propionate is its selectivity towards broad-leaved weeds, which makes it a useful herbicide for controlling weeds in crops. However, its effectiveness is limited by the development of herbicide-resistant weeds. Additionally, its toxicity to aquatic invertebrates and honeybees can have adverse effects on the environment.
Direcciones Futuras
Future research on Butyl 2-(4-chloro-2-methylphenoxy)propionate 2-(4-chloro-2-methylphenoxy)propionate could focus on developing new formulations that improve its efficacy and reduce its environmental impact. Additionally, research could investigate the potential use of this compound as a tool for studying the biosynthesis of branched-chain amino acids in plants. Finally, further studies could explore the potential of Butyl 2-(4-chloro-2-methylphenoxy)propionate 2-(4-chloro-2-methylphenoxy)propionate as a lead compound for developing new herbicides with improved selectivity and reduced toxicity.
Métodos De Síntesis
The synthesis of Butyl 2-(4-chloro-2-methylphenoxy)propionate 2-(4-chloro-2-methylphenoxy)propionate involves the reaction of 4-chloro-2-methylphenol with Butyl 2-(4-chloro-2-methylphenoxy)propionate chloroacetate in the presence of a base such as sodium hydroxide. The reaction results in the formation of Butyl 2-(4-chloro-2-methylphenoxy)propionate 4-chloro-2-methylphenoxyacetate as a white solid with a melting point of 42-44°C.
Aplicaciones Científicas De Investigación
Butyl 2-(4-chloro-2-methylphenoxy)propionate has been extensively studied for its herbicidal properties. Research has shown that it is effective in controlling broad-leaved weeds such as pigweed, waterhemp, and velvetleaf in crops such as soybeans, cotton, and maize. It is also used for weed control in non-crop areas such as roadsides, railways, and industrial sites.
Propiedades
Número CAS |
1713-14-0 |
|---|---|
Nombre del producto |
Butyl 2-(4-chloro-2-methylphenoxy)propionate |
Fórmula molecular |
C14H19ClO3 |
Peso molecular |
270.75 g/mol |
Nombre IUPAC |
butyl 2-(4-chlorophenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C14H19ClO3/c1-4-5-10-17-13(16)14(2,3)18-12-8-6-11(15)7-9-12/h6-9H,4-5,10H2,1-3H3 |
Clave InChI |
HLSZELGMPRJPOA-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl |
SMILES canónico |
CCCCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl |
Otros números CAS |
97659-37-5 68994-37-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



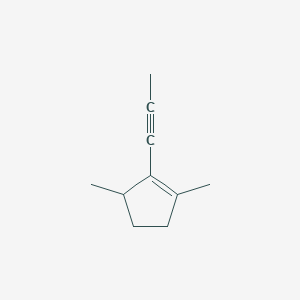
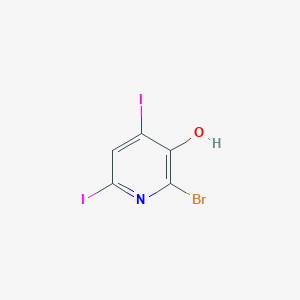
![N-(6-Hydrazinyl-6-oxohexyl)-6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanamide](/img/structure/B157473.png)

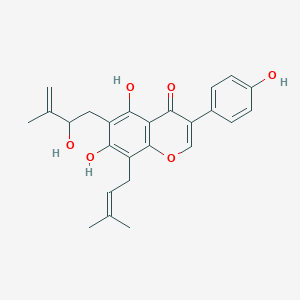



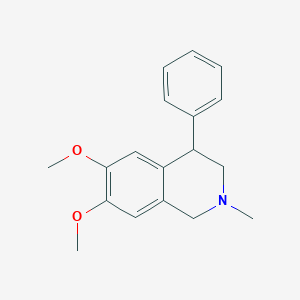
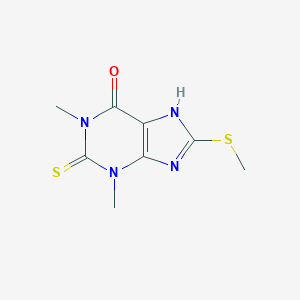
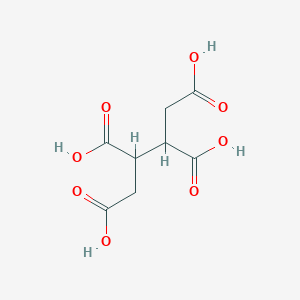
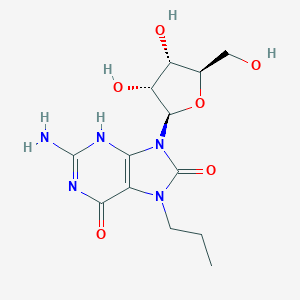
![2-(3-Methoxyphenyl)-2h-thieno-[3,2-e]-1,2-thiazine-6-sulfinamide-1,1-dioxide](/img/structure/B157488.png)
